molecular formula C12H19N3O2S B231603 4-Cycloheptylaminopyrid-3-ylsulfonamide

4-Cycloheptylaminopyrid-3-ylsulfonamide

Cat. No. B231603
M. Wt: 269.37 g/mol
InChI Key: IJNSDBZQMONIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cycloheptylaminopyrid-3-ylsulfonamide (abbreviated as CHAPS) is a zwitterionic detergent commonly used in biochemistry and molecular biology. It is a useful tool in protein purification, membrane protein studies, and protein crystallization. CHAPS is a member of the sulfonamide family of detergents, which are characterized by a sulfonamide group attached to an aromatic ring.

Mechanism of Action

4-Cycloheptylaminopyrid-3-ylsulfonamide works by disrupting the hydrophobic interactions between membrane proteins, allowing them to be solubilized in aqueous solutions. It forms micelles around the hydrophobic regions of the protein, shielding them from the aqueous environment.
Biochemical and Physiological Effects:
This compound has minimal effects on the biochemical and physiological properties of the proteins it interacts with. It does not denature proteins or interfere with their activity, making it a useful tool for studying the structure and function of membrane proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Cycloheptylaminopyrid-3-ylsulfonamide is its mildness, which allows for the solubilization and purification of delicate membrane proteins. It is also relatively easy to remove from protein samples, which reduces the risk of contamination. However, this compound has a relatively low critical micelle concentration, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 4-Cycloheptylaminopyrid-3-ylsulfonamide. One area of interest is the development of new sulfonamide detergents with improved properties, such as higher critical micelle concentrations or increased solubility. Another area of research is the use of this compound in the study of membrane protein complexes and their interactions with other proteins and ligands. Finally, there is potential for the use of this compound in drug discovery, where it could be used to solubilize and stabilize membrane proteins for high-throughput screening.

Synthesis Methods

4-Cycloheptylaminopyrid-3-ylsulfonamide is synthesized by reacting 4-aminopyridine with cycloheptylamine and chlorosulfonic acid. The reaction yields this compound as a white powder, which can be purified through recrystallization.

Scientific Research Applications

4-Cycloheptylaminopyrid-3-ylsulfonamide is widely used in biochemical research as a detergent for solubilizing and stabilizing membrane proteins. It is a mild detergent that does not denature proteins, making it ideal for protein purification. This compound is also used in protein crystallization, where it helps to maintain the native conformation of the protein.

properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-(cycloheptylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C12H19N3O2S/c13-18(16,17)12-9-14-8-7-11(12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)(H2,13,16,17)

InChI Key

IJNSDBZQMONIBY-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

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